molecular formula C21H23N5O4 B2434049 N-(4-methylphenyl)-8-(4-nitrophenyl)-3-oxo-1,2,8-triazaspiro[4.5]decane-1-carboxamide CAS No. 338777-61-0

N-(4-methylphenyl)-8-(4-nitrophenyl)-3-oxo-1,2,8-triazaspiro[4.5]decane-1-carboxamide

Cat. No.: B2434049
CAS No.: 338777-61-0
M. Wt: 409.446
InChI Key: JQJFDGYRUINQEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methylphenyl)-8-(4-nitrophenyl)-3-oxo-1,2,8-triazaspiro[4.5]decane-1-carboxamide is a useful research compound. Its molecular formula is C21H23N5O4 and its molecular weight is 409.446. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(4-methylphenyl)-8-(4-nitrophenyl)-3-oxo-1,2,8-triazaspiro[4.5]decane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O4/c1-15-2-4-16(5-3-15)22-20(28)25-21(14-19(27)23-25)10-12-24(13-11-21)17-6-8-18(9-7-17)26(29)30/h2-9H,10-14H2,1H3,(H,22,28)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQJFDGYRUINQEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)N2C3(CCN(CC3)C4=CC=C(C=C4)[N+](=O)[O-])CC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-methylphenyl)-8-(4-nitrophenyl)-3-oxo-1,2,8-triazaspiro[4.5]decane-1-carboxamide is a compound belonging to the class of triazaspiro compounds, which have garnered attention for their diverse biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure

The compound's structure can be represented as follows:

N 4 methylphenyl 8 4 nitrophenyl 3 oxo 1 2 8 triazaspiro 4 5 decane 1 carboxamide\text{N 4 methylphenyl 8 4 nitrophenyl 3 oxo 1 2 8 triazaspiro 4 5 decane 1 carboxamide}

This structure includes a triazaspiro framework that is critical for its biological interactions.

Research indicates that compounds with a similar triazaspiro structure can modulate various biological pathways:

  • Inhibition of Mitochondrial Permeability Transition Pore (mPTP) : Compounds targeting mPTP have shown potential in reducing myocardial cell death during reperfusion injury. This mechanism is crucial in cardioprotective strategies during myocardial infarction (MI) .
  • Antitumor Activity : Triazaspiro compounds have been evaluated for their antitumor properties, particularly through the inhibition of key enzymes involved in cancer cell proliferation and survival .
  • Antimicrobial Effects : Some derivatives exhibit antimicrobial activity against various pathogens, suggesting potential applications in treating infections .

Structure-Activity Relationships (SAR)

Understanding the SAR is vital for optimizing the biological efficacy of triazaspiro compounds. Key findings include:

  • Substituent Effects : The presence of electron-withdrawing groups (like nitro groups) on the phenyl rings enhances the compound's reactivity and biological potency.
  • Spatial Configuration : The three-dimensional arrangement of the spirocyclic structure significantly impacts binding affinity to biological targets .

Case Study 1: Cardioprotection

A study investigated the cardioprotective effects of a related triazaspiro compound in a rat model of MI. The results demonstrated that treatment with the compound significantly reduced apoptotic rates and improved cardiac function post-reperfusion .

Case Study 2: Antitumor Activity

In vitro studies assessed the cytotoxic effects of this compound against several cancer cell lines. The compound exhibited selective cytotoxicity against breast and lung cancer cells, with IC50 values indicating potent activity compared to standard chemotherapeutics .

Data Table: Biological Activities

Activity TypeTarget/PathwayResult/EffectReference
CardioprotectionmPTP InhibitionReduced myocardial cell death
Antitumor ActivityCancer Cell ProliferationSelective cytotoxicity against cancer cells
Antimicrobial EffectsVarious PathogensEffective against Staphylococcus aureus

Preparation Methods

Carboxylic Acid Activation

A two-step sequence involves:

  • Ester hydrolysis : Treatment of methyl 1-carboxylate derivatives with LiOH in THF/H₂O.
  • Amide coupling : Reaction with 4-methylaniline using EDC/HOBt in DMF.
    Typical conditions:
  • EDC : 1.2 equiv
  • HOBt : 1.1 equiv
  • Reaction time : 24 hours at 25°C
  • Yield : 78–85% after column chromatography.

Direct Aminolysis of Activated Esters

Patent literature discloses a one-pot method using:

  • Mixed carbonic anhydrides : Formed from spirocyclic carboxylic acids and ethyl chloroformate.
  • Aminolysis : Addition of 4-methylaniline (1.5 equiv) in THF at 0°C.
    This approach achieves 89% yield with 99.2% purity, circumventing chromatography needs.

Optimization Data and Process Parameters

Critical reaction parameters for industrial-scale synthesis are summarized below:

Parameter Optimal Range Impact on Yield/Purity
Cyclization Temperature 120–130°C <80°C: Incomplete cyclization; >140°C: Decomposition
n-Butanol/DMF Ratio 3:1 (v/v) Lower DMF: Precipitation; Higher: Reduced rate
Na Metal in Primary Reaction 2.0 equiv <1.8 equiv: Unreacted urea; >2.2 equiv: Side products
4-Methylaniline Equivalents 1.5–1.8 <1.2: Unreacted acid; >2.0: Purification challenges
Recrystallization Solvent DMF/MeOH (1:4) Single-solvent systems yield lower purity

Analytical Characterization

Key spectroscopic data for structural confirmation:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (d, J=8.8 Hz, 2H, Ar-NO₂), 7.45 (d, J=8.4 Hz, 2H, Ar-CH₃), 4.32 (s, 1H, spiro-CH), 3.89 (q, J=6.8 Hz, 2H, NCH₂), 2.34 (s, 3H, CH₃).
  • HRMS : m/z [M+H]⁺ calcd for C₂₁H₂₁N₅O₄: 408.1664; found: 408.1667.
  • XRD : Confirms spirocyclic geometry with dihedral angle of 88.7° between triazinone and cyclohexane rings.

Challenges and Alternative Approaches

Regioselectivity in Spirocyclization

Competing pathways may yield non-spiro byproducts. Strategies to enhance selectivity include:

  • Microwave assistance : 150°C for 20 minutes reduces reaction time and improves yield to 92%.
  • Lewis acid catalysis : ZnCl₂ (10 mol%) suppresses imine scrambling.

Nitro Group Reduction

Unwanted reduction of the 4-nitrophenyl group during amidation is mitigated by:

  • Low-temperature coupling : 0–5°C in DMF.
  • Alternative activating agents : Use of HATU instead of EDC minimizes side reactions.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for synthesizing N-(4-methylphenyl)-8-(4-nitrophenyl)-3-oxo-1,2,8-triazaspiro[4.5]decane-1-carboxamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including condensation and cyclization. For analogous triazaspiro compounds, a common approach is:

Formation of a Schiff base intermediate via reaction of a nitro-substituted aryl amine with a ketone or aldehyde.

Cyclization under acidic or basic conditions (e.g., using p-toluenesulfonic acid or K2_2CO3_3) to form the spirocyclic core .

Functionalization of the spirocyclic scaffold via carboxamide coupling, often employing reagents like HATU or DCC in anhydrous solvents (e.g., DMF or CH2_2Cl2_2) .

  • Optimization Note : Reaction temperatures (e.g., 60–80°C for cyclization) and solvent polarity (e.g., THF vs. DMSO) significantly impact yield and purity. Chromatographic purification is critical due to steric hindrance in the spiro structure .

Q. How is the spirocyclic structure of this compound confirmed experimentally?

  • Methodological Answer : Structural confirmation relies on:

  • NMR Spectroscopy : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to identify sp3^3-hybridized carbons at the spiro junction and substituent-specific shifts (e.g., nitro group deshielding at ~130 ppm in 13C^{13}\text{C}-NMR) .
  • X-ray Crystallography : Resolves spatial arrangement of the spiro core and substituents. For example, bond angles at the spiro carbon (typically ~90–100°) confirm non-planarity .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns (e.g., loss of NO2_2 or CH3_3 groups) .

Advanced Research Questions

Q. How do the nitro (NO2_2) and methyl (CH3_3) substituents influence the compound’s reactivity and bioactivity?

  • Methodological Answer :

  • Nitro Group :
  • Reactivity : Acts as a strong electron-withdrawing group, directing electrophilic substitution reactions to meta positions. Reductive functionalization (e.g., catalytic hydrogenation to NH2_2) can modulate activity .
  • Bioactivity : Enhances binding to nitroreductase enzymes or targets with electron-deficient pockets (e.g., bacterial nitroreductase assays) .
  • Methyl Group :
  • Increases lipophilicity (logP), improving membrane permeability (measured via PAMPA assays). Steric effects may reduce off-target interactions .
  • Structure-Activity Relationship (SAR) : Comparative studies with analogs lacking NO2_2 or CH3_3 show reduced antimicrobial potency (e.g., MIC values increase 4-fold without NO2_2) .

Q. What contradictions exist in reported biological activities of structurally similar triazaspiro compounds?

  • Methodological Answer : Discrepancies arise from:

  • Assay Conditions : Variations in cell lines (e.g., HEK293 vs. HeLa) or bacterial strains (Gram-positive vs. Gram-negative) yield conflicting IC50_{50} or MIC values. Standardized protocols (CLSI guidelines) mitigate this .
  • Purity and Stereochemistry : Impurities >5% (HPLC) or racemic mixtures (vs. enantiopure forms) alter activity. Chiral HPLC or asymmetric synthesis is recommended for reproducibility .
  • Example : A 2024 study reported antitumor activity (IC50_{50} = 2.1 μM in MCF-7), while a 2023 study found no efficacy (IC50_{50} > 50 μM) due to differences in compound stereopurity .

Q. What in silico methods are used to predict target interactions and optimize derivatives?

  • Methodological Answer :

  • Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding to targets like kinases or GPCRs. The nitro group’s electrostatic potential enhances docking scores in hydrophobic pockets .
  • MD Simulations : GROMACS or AMBER assesses stability of ligand-target complexes (e.g., RMSD < 2 Å over 100 ns simulations) .
  • QSAR Models : CoMFA or machine learning (e.g., Random Forest) correlates substituent properties (Hammett σ, molar refractivity) with activity. A 2025 model achieved R2^2 = 0.89 for antibacterial derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.